- Molecular Formula:

- N2O6Pb

Pb(NO3)2

Pb(NO3)2

N2O6P

- Molecular Weight:

- 331 g/mol

Description

Chemical properties and reactions

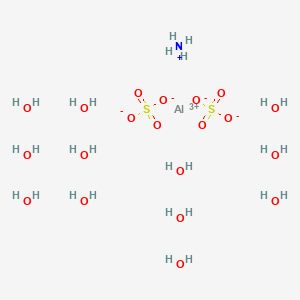

When lead(II) in nitrate gets heated up, it breaks down into lead(II) oxide, which is accompanied by a crackling sound known as decrepitation. Because of this characteristic that lead nitrate has, it is employed in pyrotechnics like fireworks. It is soluble in water as well as dilute the acid nitric.

Basic nitrates are created the presence of alkali an acidic solution. Pb2(OH)2(NO3)2 is the most common species that is formed when pH is low. When pH is higher, Pb6(OH)5(NO3) can be formed. The compound [Pb6O(OH)6]4+ is unique by having an oxide ion in the 3 faces sharing PbO4 tetrahedra. There is no evidence of the creation of the hydroxide Pb(OH)2 in aqueous solutions lower than pH 12.

Lead nitrate solutions may be utilized to create complexes of co-ordination. Lead(II) can be described as a strong acceptor and forms stronger complexes when combined with carbon and oxygen electron-donating molecules. For instance, mixing lead nitrate with pentaethylene glycol (EO5) in an acetonitrile solution and methanol, followed by long-term evaporation, the compound was created [Pb(NO3)2(EO5)[Pb(NO3)2(EO5)]. The crystal structure of this compound it appears that it is apparent that the EO5 chain wraps around lead, in an equatorial plane that is similar to the crown ether. The two nitrate ligands of bidentate are trans-configured. The total number of coordination is 10, which includes the lead ion located in the bicapped antiprism square geometry.

The complex that is formed by lead nitrate and the bithiazole bidentate ligand is a binuclear. The crystal structure reveals that the nitrate group creates an interconnect with two lead atoms. One fascinating aspect of this kind of complexes is that there is physical gaps in the coordination sphere, i.e. the ligands do not sit in a symmetrical manner within the metal ion. This may be caused by a lead lone pair of electronsthat is as well as in lead complexes that contain the imidazole ligand.">

The history of Lead(II) nitrate

From beginning in Middle Ages, lead(II) Nitrate was made on a small scale as a raw substance to create colour pigments that are colored, such as chrome yellow (lead(II) C...